molecular formula C23H12Cl2N6Na2O8S2 B12384089 Reactive Blue 4 (sodium)

Reactive Blue 4 (sodium)

Cat. No.: B12384089
M. Wt: 681.4 g/mol
InChI Key: DHHMYWVFMSHEIP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactive Blue 4 (sodium): is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its vibrant blue color and excellent water solubility. The compound is also utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Blue 4 (sodium) is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone, followed by the introduction of reactive groups such as vinyl sulfone or monochlorotriazine. These reactive groups enable the dye to form covalent bonds with the fibers, ensuring high color fastness.

Industrial Production Methods: In industrial settings, the production of Reactive Blue 4 (sodium) involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The final product is then purified through filtration and crystallization processes.

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 4 (sodium) undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.

    Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium dithionite in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Various oxidized derivatives of the anthraquinone structure.

    Reduction: Colorless or differently colored reduced forms of the dye.

    Substitution: Covalently bonded dye-nucleophile complexes.

Scientific Research Applications

Reactive Blue 4 (sodium) has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying adsorption and degradation processes. It is also employed in the development of colorimetric sensors for detecting metal ions and other analytes.

    Biology: Utilized in staining techniques for visualizing cellular structures and in assays for detecting specific biomolecules.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: Applied in wastewater treatment processes to remove dye contaminants from industrial effluents.

Mechanism of Action

The mechanism of action of Reactive Blue 4 (sodium) primarily involves its ability to form covalent bonds with nucleophilic sites on the target molecules. This interaction is facilitated by the reactive groups present in the dye, such as vinyl sulfone or monochlorotriazine. The dye’s binding to the target molecules can lead to changes in their optical properties, making it useful for various analytical applications.

Comparison with Similar Compounds

    Reactive Blue 19: Another anthraquinone-based dye with similar applications in the textile industry.

    Reactive Black 5: A widely used reactive dye with different chromophore groups but similar reactive groups.

    Reactive Red 120: A reactive dye with a different color but similar chemical properties.

Uniqueness of Reactive Blue 4 (sodium): Reactive Blue 4 (sodium) is unique due to its specific combination of reactive groups and chromophore structure, which provides it with distinct optical properties and reactivity. Its high water solubility and ability to form stable covalent bonds with fibers make it particularly valuable in textile dyeing and scientific research applications.

Properties

Molecular Formula

C23H12Cl2N6Na2O8S2

Molecular Weight

681.4 g/mol

IUPAC Name

disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2

InChI Key

DHHMYWVFMSHEIP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.